molecular formula C8H11FO2 B2788037 7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2166849-51-8

7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2788037
CAS No.: 2166849-51-8
M. Wt: 158.172
InChI Key: ULFWIOODKGIASC-UHFFFAOYSA-N
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Description

7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a fused cyclopropane ring (norbornane-like scaffold) with a fluorine atom and a carboxylic acid group at the 7-position. Its rigid bicyclo[4.1.0]heptane framework confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The fluorine substituent enhances metabolic stability and modulates lipophilicity, while the carboxylic acid group enables derivatization for drug design .

Properties

IUPAC Name

7-fluorobicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c9-8(7(10)11)5-3-1-2-4-6(5)8/h5-6H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFWIOODKGIASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the fluorination of bicyclo[4.1.0]heptane-7-carboxylic acid using fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). The reaction conditions usually require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can yield the corresponding alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H11FO2
  • Molecular Weight : Approximately 158 g/mol
  • Structural Characteristics :
    • Bicyclic structure enhances rigidity.
    • Fluorine atom increases lipophilicity.
    • Carboxylic acid group contributes to reactivity.

Organic Synthesis

7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid serves as a valuable building block in the synthesis of fluorinated compounds. Its unique structure allows for the development of new derivatives that can exhibit enhanced biological activity or improved chemical properties.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Analgesic Properties : Research shows potential analgesic effects, possibly through modulation of pain pathways involving sodium channels like Nav1.8, which are critical in pain perception.

Biological Studies

As a probe in biological research, this compound aids in understanding the role of fluorinated molecules within biological systems. The fluorine atom's presence can enhance binding affinity to molecular targets, making it useful in pharmacological studies.

In Vitro Studies

Research has demonstrated that this compound can inhibit specific enzymes implicated in inflammation, highlighting its potential as an anti-inflammatory agent.

Animal Models

Preliminary testing in animal models suggests promising results in reducing pain responses, indicating possible analgesic effects.

Structural Activity Relationship (SAR)

Investigations into SAR emphasize the importance of the fluorine atom in enhancing biological activity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism by which 7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Parent Compound: Bicyclo[4.1.0]heptane-7-carboxylic Acid

  • Structure : Lacks the fluorine atom at the 7-position.
  • Physical Properties :
    • Vapor pressure: 0.0032 mmHg (measured at ambient temperature) .
    • Stereochemical variants include exo- and endo-isomers, with the exo-form (CAS 21448-77-1) being more thermodynamically stable .
  • Applications : Serves as a precursor for ketone derivatives (e.g., 7-acetylbicyclo[4.1.0]heptane) via Jorgenson’s method, yielding products with >90% purity .

Azabicyclo Derivatives

  • 7-Azabicyclo[4.1.0]heptane-7-carboxylates :
    • Example: Benzyl 7-azabicyclo[4.1.0]heptane-7-carboxylate (CAS 553645-89-9).
    • Molecular Weight: 231.295 g/mol; contains a nitrogen atom in the bicyclic scaffold, altering electronic properties and enabling hydrogen bonding .
    • tert-Butyl variant (CAS 153789-13-0): Used as a protected intermediate in peptide synthesis; molar mass 197.27 g/mol .

Fluorinated Derivatives

  • (1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid (QZX) :
    • Molecular Weight: 326.325 g/mol; combines fluorinated heterocyclic moieties with the bicyclo scaffold.
    • Applications: Investigated as a kinase inhibitor targeting cancer pathways; chiral centers (3 chiral atoms) influence binding specificity .

Functional Group Modifications

  • Bicyclo[4.1.0]heptane-7-carbohydrazide (CAS 305835-57-8) :
    • Molecular Formula: C₈H₁₄N₂O.
    • Replaces the carboxylic acid with a hydrazide group, enhancing nucleophilicity for condensation reactions .
  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid Esters :
    • Feature an oxygen atom in the bicyclic framework, altering polarity and solubility. Used in polymer chemistry for cross-linking reactions .

Table 1: Key Properties of Bicyclo[4.1.0]heptane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Vapor Pressure (mmHg) Key Functional Group Applications References
Bicyclo[4.1.0]heptane-7-carboxylic acid C₈H₁₂O₂ 140.18 0.0032 Carboxylic acid Precursor for ketones
7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid C₈H₁₁FO₂ 158.17 Not reported Fluorine + acid Drug design, enzyme inhibitors
Benzyl 7-azabicyclo[4.1.0]heptane-7-carboxylate C₁₄H₁₇NO₂ 231.295 Not reported Ester + nitrogen Peptide synthesis
Bicyclo[4.1.0]heptane-7-carbohydrazide C₈H₁₄N₂O 154.21 Not reported Hydrazide Condensation reactions

Stability and Reactivity

  • The fluorine atom in 7-fluorobicyclo derivatives reduces ring strain compared to non-fluorinated analogs, enhancing thermal stability .
  • Azabicyclo derivatives exhibit lower acidity (pKa ~5.5) compared to the parent carboxylic acid (pKa ~3.8) due to electron-donating nitrogen .

Biological Activity

7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid is a unique bicyclic compound characterized by the presence of a fluorine atom and a carboxylic acid functional group. Its molecular formula is C8_8H11_{11}FO2_2, with a molecular weight of approximately 158 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The structural features of this compound significantly influence its biological interactions:

  • Bicyclic Structure : The bicyclo[4.1.0] configuration provides a rigid framework that may enhance binding interactions with biological targets.
  • Fluorine Atom : The presence of fluorine increases lipophilicity, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
  • Carboxylic Acid Group : This functional group is crucial for the compound's reactivity and potential interactions with enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits notable biological activities, which are summarized below:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Analgesic Properties : The compound may also exhibit analgesic effects, potentially through modulation of pain pathways involving sodium channels such as Nav1.8, which are implicated in pain perception and inflammatory responses .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding or ionic interactions with active sites of enzymes.
  • Receptor Binding : The lipophilicity conferred by the fluorine atom may enhance binding affinity to membrane-bound receptors.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Bicyclo[4.1.0]heptane-7-carboxylic acidC8_8H12_{12}O2_2Lacks fluorine; baseline for comparison
7-Bromobicyclo[4.1.0]heptaneC8_8H10_{10}BrContains bromine instead of fluorine
Exo-7-acetylbicyclo(4.1.0)heptaneC9_9H12_{12}OAcetyl group instead of carboxylic acid

The presence of fluorine in this compound enhances its lipophilicity and alters its biological interactions compared to these similar compounds, making it a unique entity in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
  • Animal Models : Preliminary testing in animal models has shown promising results in reducing pain responses, indicating possible analgesic effects.
  • Structural Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of the fluorine atom in enhancing biological activity compared to non-fluorinated analogs.

Q & A

Q. What are the common synthetic routes for 7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid, and how does fluorination impact reaction efficiency?

Methodological Answer: Synthesis typically involves cycloaddition or photochemical reactions to construct the bicyclic core, followed by fluorination. For example:

  • Step 1 : Bicyclo[4.1.0]heptane formation via [2+2] cycloaddition of dienes (analogous to methods for oxabicyclo systems in ).
  • Step 2 : Fluorination at the 7-position using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). The electron-withdrawing fluorine atom stabilizes intermediates but may reduce nucleophilicity, requiring optimized reaction conditions.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Critical for confirming fluorine incorporation (δ ~ -180 to -220 ppm for aliphatic C-F bonds).
  • ¹H/¹³C NMR : Bicyclic protons appear as complex splitting patterns (δ 1.5–3.5 ppm); carboxylic acid proton at δ ~10-12 ppm.
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500-3300 cm⁻¹ (broad O-H stretch).
  • Mass Spectrometry (MS) : Molecular ion [M-H]⁻ expected at m/z ~172 (calculated for C₈H₉FO₂).

Q. What functional group transformations are feasible for this compound?

Methodological Answer: The carboxylic acid group enables:

  • Esterification : React with methanol/H₂SO₄ to form methyl esters (analogous to ).
  • Amide Formation : Use EDC/HOBt coupling with amines.
    The fluorine substituent may sterically hinder reactions but enhances stability of intermediates via inductive effects.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina. The bicyclic core may mimic rigid amino acid backbones, as seen in .
  • DFT Calculations : Analyze electronic effects of fluorine on acidity (pKa ~2.5–3.0 predicted) and hydrogen-bonding capacity.
    Limitations : Predictions require empirical validation via enzyme assays or crystallography.

Q. What strategies resolve enantiomers of this chiral bicyclic compound?

Methodological Answer:

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC).
  • Derivatization : Convert to diastereomeric esters with chiral alcohols (e.g., (R)-1-phenylethanol) for separation via HPLC.
  • Crystallization : Employ chiral resolving agents (e.g., brucine) for enantiopure crystal formation.

Q. How can discrepancies in reported physicochemical properties be addressed?

Methodological Answer:

  • Purification : Use recrystallization (ethanol/water) or preparative HPLC to eliminate impurities affecting melting points (expected range: 150-160°C).
  • Standardization : Cross-reference data with NIST Chemistry WebBook protocols (e.g., DSC for melting point validation).
    Example : Solubility variations in DMSO (10-20 mg/mL) may arise from crystallinity differences; use sonication for consistency.

Q. What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer:

  • Enzyme Inhibition : Structural analogy to bicyclo[3.2.0]heptane derivatives () suggests potential as a β-lactamase inhibitor.
  • Anti-inflammatory Activity : Fluorine’s electronegativity may enhance binding to COX-2 active sites. Validate via in vitro assays (e.g., LPS-induced TNF-α suppression).

Data Contradiction Analysis
Example Issue : Conflicting yields (40% vs. 70%) in fluorination steps.
Resolution :

  • Variable Fluorination Efficiency : Higher yields achieved via phase-transfer catalysis () due to improved reagent accessibility.
  • Side Reactions : Unreacted starting materials in photochemical routes require rigorous post-synthesis purification.

Q. Key Takeaways

  • Prioritize fluorination methods with phase-transfer catalysts for scalability.
  • Combine computational and empirical approaches to validate bioactivity hypotheses.
  • Standardize characterization protocols using NIST or PubChem guidelines.

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